3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

Description

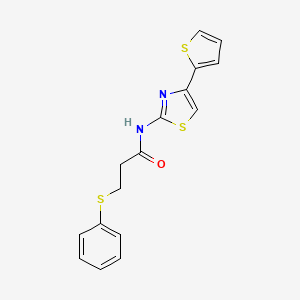

3-(Phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a thiazole-based compound featuring a propanamide backbone with a phenylthio (-SPh) substituent at the 3-position and a 4-(thiophen-2-yl)thiazol-2-yl moiety as the amine-attached group. This structure combines sulfur-rich heterocycles (thiophene and thiazole) with a thioether linkage, which may enhance its electronic properties and biological interactions.

Properties

IUPAC Name |

3-phenylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c19-15(8-10-20-12-5-2-1-3-6-12)18-16-17-13(11-22-16)14-7-4-9-21-14/h1-7,9,11H,8,10H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFUECJPAOXUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to handle the complex reactions and purifications required .

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide typically involves the reaction of thiophene derivatives with thiazole moieties, followed by amide formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of the synthesized compounds.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activities against various bacterial and fungal strains. For instance, studies have shown that related compounds demonstrate notable inhibition zones against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activities

Compounds in this class also show promising antioxidant properties. They can scavenge free radicals, which is crucial for preventing oxidative stress-related damage in biological systems. The antioxidant activity is often evaluated using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging methods .

Computational Studies

Computational chemistry plays a vital role in understanding the interactions of this compound with biological targets. Molecular docking studies can elucidate how these compounds bind to specific proteins, providing insights into their potential as therapeutic agents. For example, density functional theory (DFT) calculations help in predicting electronic properties and stability .

Cancer Research

There is emerging evidence that thiazole and thiophene derivatives may possess anticancer properties. They can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Investigations into their effects on specific cancer cell lines are ongoing.

Neurological Disorders

Some studies suggest that compounds with similar structures may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's or Parkinson's disease . The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide can be compared to related propanamide-thiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties. Below is a detailed analysis:

Structural Analogues with Modified Thiazole Substituents

Compounds with variations in the thiazole ring’s substituents demonstrate distinct biological profiles:

- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide : Replaces the phenylthio group with a furan moiety and introduces a 4-fluorophenyl group on the thiazole. This compound exhibits potent KPNB1 inhibition (a nuclear transport receptor) and anticancer activity in cell-based assays, suggesting that electronegative substituents (e.g., fluorine) enhance target binding .

- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide : Incorporates a benzothiazole-triazole hybrid system. The chlorophenyl group and extended conjugated system may improve intercalation with DNA or enzymes, though activity data are unspecified .

Analogues with Propanamide Chain Modifications

Variations in the propanamide chain’s substituents influence solubility and reactivity:

- 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (Compound 9): Replaces phenylthio with an indole group. Indole’s planar structure and hydrogen-bonding capacity may enhance interactions with hydrophobic enzyme pockets. Activity scores (e.g., 3, 4, 3 in unspecified assays) suggest moderate bioactivity .

- 3-(3-Methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Substitutes thiophene with a methylphenoxy group, increasing hydrophobicity. Such modifications could affect membrane permeability .

Thiophene-Containing Analogues

Thiophene derivatives exhibit notable anticancer activity:

- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26): Demonstrates an IC50 of 10.25 µM against breast cancer cells, outperforming doxorubicin (IC50 ~30 µM). The α,β-unsaturated ketone moiety likely contributes to electrophilic reactivity, enabling covalent binding to cellular targets .

Physicochemical and Electronic Properties

- In contrast, fluorophenyl or chlorophenyl substituents (e.g., in ) introduce electron-withdrawing effects, altering redox properties.

- Solubility : Thiophene and furan moieties enhance hydrophobicity, whereas sulfonamide or triazole groups (e.g., ) improve water solubility via hydrogen bonding.

Biological Activity

3-(Phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiazole ring : Known for its role in various biological activities.

- Thiophene moiety : Often associated with enhanced biological properties.

- Phenylthio group : Contributes to the compound's reactivity and interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 298.41 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the thiazole ring : This is achieved through the reaction of thiourea with appropriate aldehydes or ketones.

- Introduction of the thiophene moiety : This can be accomplished via cross-coupling reactions or nucleophilic substitutions.

- Final amide formation : The phenylthio group is introduced through nucleophilic substitution reactions, often requiring specific conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with thiazole and thiophene structures possess significant antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains and fungi, including Candida albicans and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several human cancer cell lines. In vitro studies revealed that it inhibits cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) models. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Receptor interaction : The compound could interact with receptors on cell surfaces, modulating their activity and influencing downstream signaling .

Case Studies

- Antifungal Activity Study : A recent study demonstrated that a related thiazole derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against C. parapsilosis, comparable to standard antifungal agents like ketoconazole .

- Anticancer Efficacy : A series of thiazole derivatives were tested against human cancer cell lines, showing EC50 values ranging from 10.28 μg/mL to 263.31 μg/mL, indicating potent anticancer activity .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Introduce the phenylthio group via nucleophilic substitution or thiol-ene coupling. For example, chlorination of a phenyl precursor followed by reaction with a thiolate anion .

- Step 2: Construct the thiazole ring using Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones. Substituted thiophene groups can be introduced via Suzuki coupling or cyclization .

- Step 3: Couple the thiazole intermediate with the propanamide backbone using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Key Considerations: Optimize reaction conditions (solvent, temperature) to avoid side products. Monitor intermediates via TLC or HPLC.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry of the thiophene and thiazole rings. For example, thiophen-2-yl protons appear as distinct doublets (~δ 7.2–7.5 ppm) .

- FT-IR: Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm, thioether C-S at ~600–700 cm) .

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C, H, N, S percentages (e.g., deviations <0.3% indicate high purity) .

Advanced: How to resolve conflicting spectral data (e.g., unexpected NMR shifts) during characterization?

Methodological Answer:

- Scenario: Discrepancies in -NMR may arise from tautomerism in the thiazole ring or solvent effects.

- Approach:

- Perform variable-temperature NMR to detect dynamic equilibria .

- Compare experimental data with computed spectra (DFT or machine learning-based tools like ACD/Labs) .

- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .

Example: A downfield shift in the amide proton could indicate hydrogen bonding; confirm via X-ray crystallography .

Advanced: How to design bioassays to evaluate its potential anticancer activity?

Methodological Answer:

- Target Selection: Prioritize kinases or receptors (e.g., EGFR, CB2) based on structural analogs (e.g., sulfonylpropanamide derivatives in CB2 modulation ).

- In Vitro Assays:

- Mechanistic Studies: Perform molecular docking to predict binding modes to target proteins (e.g., using AutoDock Vina) .

Advanced: How to analyze structure-activity relationships (SAR) for thiazole-thiophene hybrids?

Methodological Answer:

- Modify Substituents: Compare analogs with variations in:

- Assay Data: Corrogate IC values (e.g., in kinase inhibition) with electronic (Hammett σ) or steric (Taft ES) parameters .

- Computational Tools: Use QSAR models (e.g., CoMFA) to predict bioactivity .

Basic: What strategies improve solubility for in vitro testing?

Methodological Answer:

- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) .

- Micellar Systems: Formulate with surfactants (e.g., Tween-80) for aqueous dispersion .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Issue: Poor amidation efficiency.

- Solutions:

Advanced: What computational methods predict metabolic stability?

Methodological Answer:

- Software: Use ADMET Predictor or MetaCore to identify metabolic hotspots (e.g., thioether oxidation sites) .

- Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- In Silico Metabolism: Apply rule-based systems (e.g., SyGMa) to generate plausible metabolites .

Basic: How to validate purity for publication-ready data?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Aim for ≥95% purity with a single peak .

- HRMS: Confirm molecular ion ([M+H]) with <5 ppm mass error .

- Elemental Analysis: Discrepancies >0.4% warrant further purification .

Advanced: How to address contradictions in biological activity across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.